1-(4-Aminophenyl)-2-chloroethanone
Overview
Description
1-(4-Aminophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H8ClNO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-aminophenylacetyl chloride, which is then treated with a chlorinating agent such as phosphorus pentachloride to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-2-chloroethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
1-(4-Aminophenyl)-2-bromoethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Aminophenyl)-2-iodoethanone: Contains an iodine atom instead of chlorine.
1-(4-Aminophenyl)-2-fluoroethanone: Features a fluorine atom in place of chlorine.
Uniqueness: 1-(4-Aminophenyl)-2-chloroethanone is unique due to the specific reactivity of the chloro group, which can be selectively substituted under mild conditions. This makes it a valuable intermediate in organic synthesis and a versatile tool in chemical research.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLUYJPOCBXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484803 | |
Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2631-71-2 | |
Record name | 1-(4-Aminophenyl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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